An In-depth Technical Guide to Isopropylboronic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to Isopropylboronic Acid for Researchers and Drug Development Professionals
Isopropylboronic acid , registered under CAS number 80041-89-0 , is an organoboron compound increasingly utilized by researchers and scientists in the field of organic synthesis and drug development.[1][2][3][4] Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed look into its application in synthesis.
Core Properties and Specifications
Isopropylboronic acid is a white, solid compound, often appearing as a powder or flakes.[2] It is hygroscopic and should be stored in a cool, inert atmosphere.[2][5] Its solubility in water makes it a versatile reagent in various reaction conditions.[2][5][6]
Chemical and Physical Data
The fundamental properties of isopropylboronic acid are summarized below, providing a clear reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 80041-89-0 | [1][2][3][4][7] |
| Molecular Formula | C₃H₉BO₂ | [1][2][3] |
| Molecular Weight | 87.91 g/mol | [1][2][3] |
| Appearance | White powder or flakes | [2] |
| Melting Point | 95-100 °C | [1][2][7] |
| Boiling Point | 160.4 °C at 760 mmHg | [2] |
| Density | 0.921 g/cm³ | [2] |
| Solubility | Soluble in water | [2][5][6] |
| pKa (Predicted) | 10.49 ± 0.43 | [2] |
Structural and Identification Data
| Identifier | Value | Source(s) |
| Synonyms | (1-Methylethyl)boronic acid, (Propan-2-yl)boronic acid, 2-Propaneboronic acid | [1][2][8] |
| InChI | 1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | [1] |
| SMILES | CC(C)B(O)O | [1] |
| MDL Number | MFCD01319021 | [1] |
Safety and Handling
Isopropylboronic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[1] It is a combustible solid and should be stored accordingly.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from aggregated GHS information.[8]
Applications in Organic Synthesis
The primary application of isopropylboronic acid is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful method for forming C(sp³)–C(sp²) bonds, enabling the synthesis of complex molecules from readily available starting materials. Isopropylboronic acid allows for the introduction of an isopropyl group onto aromatic, heteroaromatic, or vinylic substrates.
Beyond the Suzuki-Miyaura coupling, it is also employed in other significant transformations, including:
-
C-H activation for arylation and alkylation processes.[1]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an alkylboronic acid like isopropylboronic acid. This procedure is generalized and may require optimization for specific substrates and scales.
Objective: To synthesize an isopropyl-substituted aryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Isopropylboronic acid (1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv)
-
SPhos (buchwald ligand) (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene (B28343), degassed
-
Water, degassed
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, isopropylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure isopropyl-substituted aryl product.
Reaction Mechanisms and Visualizations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle Workflow
The logical flow of the catalytic cycle is depicted below. The cycle begins with an active Pd(0) species which reacts with the aryl halide. The resulting complex then undergoes transmetalation with the boronic acid (activated by a base) and finally, the coupled product is eliminated, regenerating the catalyst.
References
- 1. google.com [google.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]
- 9. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
